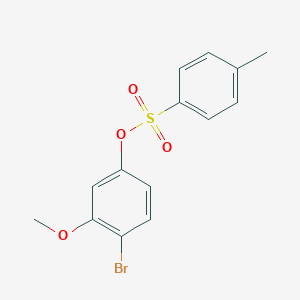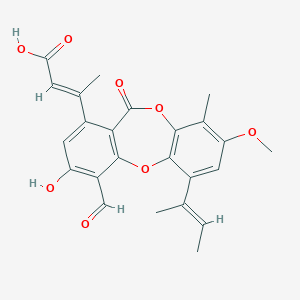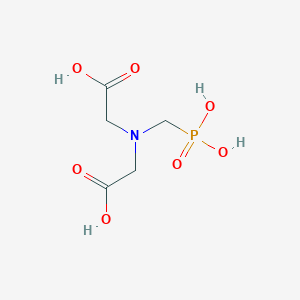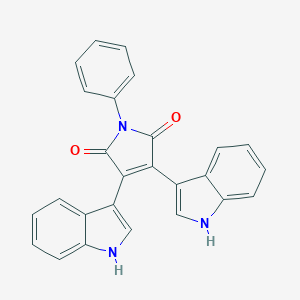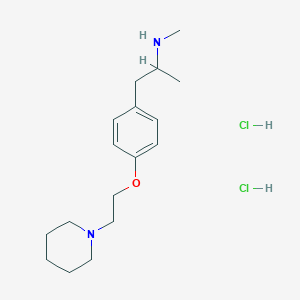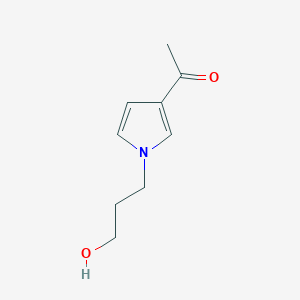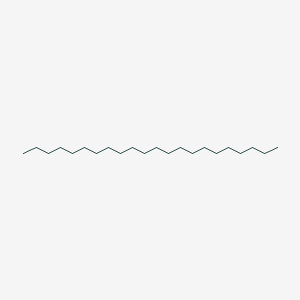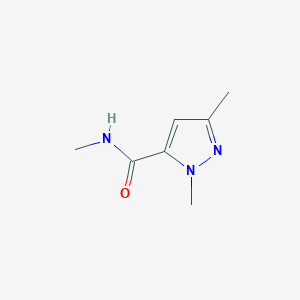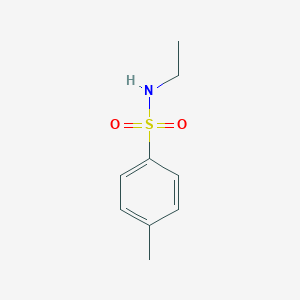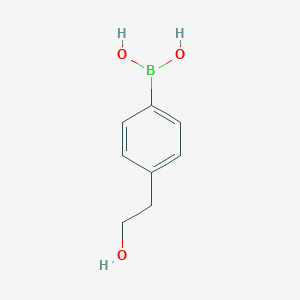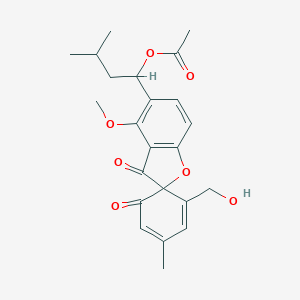
Purpactin B
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Purpactin B is a chemical compound that belongs to the class of alkaloids. It is derived from the plant species, Purpureocillium lilacinum. Purpactin B has gained attention in the scientific community due to its potential applications in various fields, including medicine, agriculture, and environmental science.
Scientific Research Applications
1. Inhibitory Properties on Acyl-CoA:cholesterol Acyltransferase (ACAT)
Purpactin B, along with purpactins A and C, has been identified as an inhibitor of acyl-CoA:cholesterol acyltransferase (ACAT), an enzyme involved in cholesterol metabolism. These compounds were isolated from the fermentation broth of Penicillium purpurogenum and demonstrated inhibitory effects on ACAT activity in both enzyme assay systems and living cells. This suggests a potential role for purpactin B in influencing cholesterol metabolism and related physiological processes (Nishida et al., 1991) (Tomoda et al., 1991).
2. Biosynthetic Origin Studies
Research on purpactin A, closely related to purpactin B, has provided insights into the biosynthetic origins of these compounds. Studies involving the feeding of isotopically labeled precursors to Penicillium purpurogenum revealed that purpactin A is derived from various molecular units, including mevalonate, methionine, and acetate. This research contributes to the broader understanding of the biosynthetic pathways of complex natural compounds like purpactins (Nishida et al., 1992).
3. Physico-Chemical and Biological Properties
Purpactins, including purpactin B, have been studied for their physico-chemical and biological properties. The process of their production, isolation, and characterization sheds light on the natural production of bioactive compounds by soil microorganisms and their potential applications in various scientific fields. These studies contribute to the growing knowledge of naturally occurring inhibitors of key enzymes like ACAT (Tomoda et al., 1991).
properties
CAS RN |
133806-60-7 |
|---|---|
Product Name |
Purpactin B |
Molecular Formula |
C23H26O7 |
Molecular Weight |
414.4 g/mol |
IUPAC Name |
[1-[1'-(hydroxymethyl)-4-methoxy-3'-methyl-3,5'-dioxospiro[1-benzofuran-2,6'-cyclohexa-1,3-diene]-5-yl]-3-methylbutyl] acetate |
InChI |
InChI=1S/C23H26O7/c1-12(2)8-18(29-14(4)25)16-6-7-17-20(21(16)28-5)22(27)23(30-17)15(11-24)9-13(3)10-19(23)26/h6-7,9-10,12,18,24H,8,11H2,1-5H3 |
InChI Key |
CQBZGPJDYMTTCO-UHFFFAOYSA-N |
SMILES |
CC1=CC(=O)C2(C(=C1)CO)C(=O)C3=C(O2)C=CC(=C3OC)C(CC(C)C)OC(=O)C |
Canonical SMILES |
CC1=CC(=O)C2(C(=C1)CO)C(=O)C3=C(O2)C=CC(=C3OC)C(CC(C)C)OC(=O)C |
synonyms |
5-1''-acetoxy-6'-hydroxymethyl-4-methoxy-4'-methyl-3''-methylbutyl-spiro(benzofuran-2,1'-cyclohexa-3',5'-diene)-2',3(2H)-dione purpactin B |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



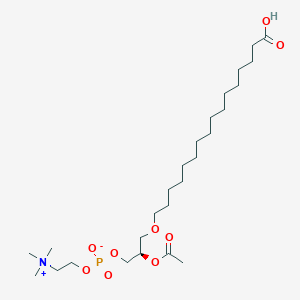
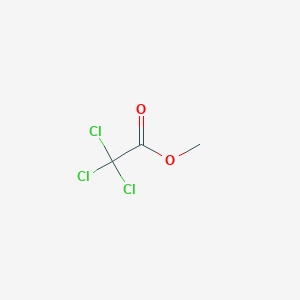
![2-Aminobicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B166329.png)
